3-Fluoropyridine-2-carbonyl chloride
Overview
Description
3-Fluoropyridine-2-carbonyl chloride is a fluorinated heterocyclic building block used in chemical synthesis . It is used as a reactant in the synthesis of several compounds with therapeutic potential .
Synthesis Analysis
The synthesis of 3-Fluoropyridine-2-carbonyl chloride and similar compounds involves various methods. For instance, 3-Chloro-2-fluoropyridine can be synthesized from 2,3-Dichloropyridine . Another method involves the visible-light-mediated coupling of two derivatives of ketones followed by condensation with ammonia .Molecular Structure Analysis
The molecular formula of 3-Fluoropyridine-2-carbonyl chloride is C6H3ClFNO . The exact mass is 158.98900 . The structure of this compound and similar ones can be analyzed using infrared and Raman spectra .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoropyridine-2-carbonyl chloride are diverse. For instance, the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another reaction involves the nucleophilic introduction of difluorinated carbanion into α,β-enones .Scientific Research Applications
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Synthesis of Heterocyclic Compounds
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Synthesis of Organic Compounds
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Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
- Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Synthesis of Herbicides and Insecticides
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Nucleophilic Substitution Reactions
- Field : Physical Chemistry
- Application : 3-Fluoropyridine-2-carbonyl chloride can be used in nucleophilic substitution reactions .
- Method : In a study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .
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Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
- Method : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results : These fluoropyridines present a special interest as potential imaging agents for various biological applications .
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Nucleophilic Substitution of Pyridine
- Field : Physical Chemistry
- Application : 3-Fluoropyridine-2-carbonyl chloride can be used in nucleophilic substitution reactions .
- Method : In a study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .
- Results : The outcomes of these reactions would vary depending on the specific compounds being substituted .
Safety And Hazards
3-Fluoropyridine-2-carbonyl chloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
The future directions for the use of 3-Fluoropyridine-2-carbonyl chloride and similar compounds are promising. They are important structural motifs found in numerous bioactive molecules and have potential applications in supramolecular chemistry . The introduction of fluorine atoms into lead structures is a generally useful chemical modification, leading to improved physical, biological, and environmental properties .
properties
IUPAC Name |
3-fluoropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVRNTVLJWHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine-2-carbonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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